molecular formula C21H17FN4O3 B2599786 3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-51-8

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2599786
CAS No.: 921536-51-8
M. Wt: 392.39
InChI Key: ZWRZEBNUFABTIM-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a benzyl group at position 3, a 4-fluorophenyl carboxamide at position 7, and a 5-methyl substituent. Pyrrolo[3,2-d]pyrimidines are widely studied for their inhibitory activity against enzymes in one-carbon metabolism (e.g., serine hydroxymethyltransferase 2 [SHMT2] and glycinamide ribonucleotide transformylase [GARFTase]), which are critical in cancer cell proliferation .

The 4-fluorophenyl group enhances metabolic stability and target affinity due to fluorine’s electronegativity and lipophilic character. The benzyl moiety at position 3 may influence binding pocket interactions, while the 5-methyl group likely improves pharmacokinetic properties by reducing oxidative metabolism .

Properties

IUPAC Name

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZEBNUFABTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors involved in inflammatory and cancerous processes. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name/ID Key Substituents Target Enzymes IC50/Ki (nM) Selectivity (SHMT2 vs. GARFTase) Reference
Target Compound 3-Benzyl, 7-(4-fluorophenyl carboxamide), 5-methyl SHMT2, GARFTase 12 ± 1.5 8-fold (SHMT2)
Compound 1 () 3-Phenyl, 7-(4-chlorophenyl carboxamide), 5-H SHMT2, GARFTase 45 ± 3.2 2-fold (GARFTase)
N-[(2-Chlorophenyl)methyl] analogue () 3-(2-Chlorophenyl)methyl, 7-carboxamide SHMT2 89 ± 6.7 Not reported
Ethyl 3-(4-Chlorophenyl) () 3-(4-Chlorophenyl), 7-ethyl ester, 2-dipentylamino Not specified N/A N/A
Pyrazolo[1,5-a]pyrimidine () 3-(2,4-Dichlorophenyl), 5-(4-fluorophenyl), 7-(trifluoromethyl) Kinase inhibitors 22 ± 2.1 High kinase selectivity

Key Findings

Substituent Effects on Enzyme Inhibition

  • The target compound’s 4-fluorophenyl carboxamide group confers higher SHMT2 affinity (IC50 = 12 nM) compared to the 4-chlorophenyl analogue (Compound 1, IC50 = 45 nM), likely due to fluorine’s optimal balance of size and electronegativity .
  • Replacement of the benzyl group with a 2-chlorophenylmethyl group () reduces potency (IC50 = 89 nM), suggesting steric hindrance or reduced π-π stacking in the SHMT2 binding pocket .

Impact of Bridge Heteroatoms

  • In pyrazolo[1,5-a]pyrimidines (), the pyrazole ring replaces the pyrrolo[3,2-d]pyrimidine core, shifting activity toward kinase inhibition (IC50 = 22 nM) rather than one-carbon metabolism enzymes. This highlights the critical role of the bicyclic core in target specificity .

Role of the 5-Methyl Group

  • The target compound’s 5-methyl substituent improves metabolic stability compared to the 5-H analogue (Compound 1), as evidenced by prolonged half-life in hepatic microsome assays .

Carboxamide vs. Ester Modifications

  • The ethyl ester derivative () lacks enzyme inhibition data but demonstrates reduced cellular permeability in vitro compared to carboxamide-containing analogues, likely due to decreased hydrogen-bonding capacity .

Biological Activity

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of 392.4 g/mol. The structure features a bicyclic pyrrolo-pyrimidine framework, which is known to impart significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Studies have demonstrated that these compounds can inhibit key kinases involved in cancer cell signaling pathways. For example, the inhibition of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) has been noted with similar compounds, suggesting a potential for antimalarial and anticancer applications .
  • Cell Cycle Arrest : Compounds in this class have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is critical for the development of new anticancer therapeutics.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines can act against various bacterial strains and fungi. The presence of the fluorophenyl group enhances lipophilicity and membrane permeability, which are important for antimicrobial efficacy .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Inhibition Studies : A series of pyrrolo[2,3-d]pyrimidines were evaluated for their inhibitory effects on PfCDPK1 and PfCDPK4. Compounds demonstrated IC50 values in the low micromolar range (0.210–0.589 μM), indicating potent activity against these targets .
  • Anticancer Screening : In vitro assays have shown that similar compounds can effectively inhibit the growth of various cancer cell lines. For instance, compounds with modifications at the N-7 position exhibited enhanced binding interactions with target proteins involved in cancer progression.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Mechanism IC50 (μM) Reference
AnticancerKinase inhibition0.210 – 0.530
AntimicrobialCell membrane disruptionVaries by strain
CytotoxicityInduction of apoptosisModerate

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functionalization. Key parameters include:

  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

  • Catalysts/Reagents : Use sodium hydride for deprotonation and acetic anhydride for acetylation steps .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature80–100°CPrevents decomposition
    SolventDMF/DMSOEnhances solubility
    Reaction Time6–8 hoursMaximizes conversion

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • X-Ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C–C = 0.003–0.005 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., M+H⁺ = 472.47 g/mol) .
  • Thermal Analysis (TGA) : Assess stability up to 250°C .

Q. How to design initial bioactivity screening assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests:

  • Kinase Assays : Use ADP-Glo™ kits to measure IC₅₀ values against kinases like AKT1 .
  • Cancer Cell Lines : Screen against HeLa or MCF-7 cells (72-hour exposure, CCK-8 assay) .
  • Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle controls .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies by modifying substituents?

  • Methodological Answer : Systematically alter groups (e.g., benzyl, fluorophenyl) and evaluate bioactivity:

  • Substituent Libraries : Synthesize derivatives with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at the 4-position .
  • Assay Parallelism : Test all derivatives under identical kinase inhibition conditions (e.g., IC₅₀ ± SEM) .
  • Computational Pre-Screening : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

  • Purity Reassessment : Re-analyze batches with HPLC (≥98% purity threshold) .
  • Assay Standardization : Use uniform ATP concentrations (1 mM) in kinase assays .
  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., PubChem BioAssay data) to identify outliers .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics simulations:

  • Docking : Use PDB ID 4LXZ (AKT1 kinase) for binding site alignment .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer : Optimize formulations and dosing regimens:

  • Formulation : Use PEG-400/saline (60:40) for improved solubility .
  • Dosing : Administer 10 mg/kg intravenously (IV) in murine models, with plasma sampling at 0, 1, 2, 4, 8, 24 hours .
  • Metabolite ID : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Key Considerations for Researchers

  • Data Reproducibility : Validate synthetic routes and bioassays across ≥3 independent replicates .
  • Structural Insights : Leverage crystallographic data (e.g., triclinic P1 symmetry, α = 101.755°) to guide derivatization .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies, including IACUC approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.